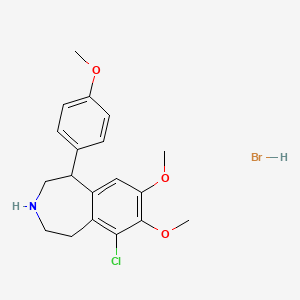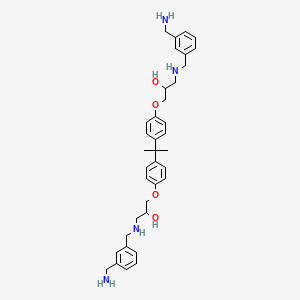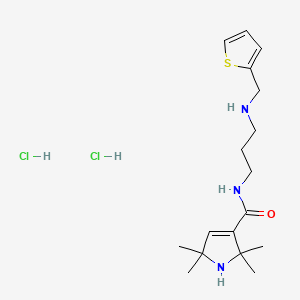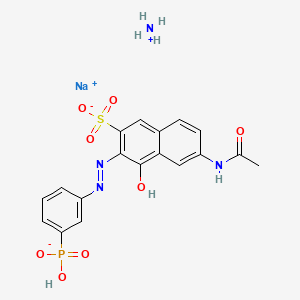
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C18H18N4NaO8PS and a molecular weight of 504.386 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step involves the diazotization of 3-aminophenylphosphonic acid, followed by coupling with 6-acetamido-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo compound and prevent any side reactions. The final product is purified using crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonate and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic medium are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a colorant in textiles, plastics, and inks
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group plays a crucial role in the binding process, while the sulfonate and phosphonate groups enhance the solubility and stability of the compound in aqueous solutions. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-(2-sulphonatooxy)ethyl)sulphonyl)phenylazo)naphthalene-2-sulphonate
- Ammonium sodium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide it with distinct chemical and physical properties. The presence of both sulfonate and phosphonate groups enhances its solubility and stability, making it more versatile in various applications compared to similar compounds .
Propriétés
Numéro CAS |
85068-63-9 |
|---|---|
Formule moléculaire |
C18H18N4NaO8PS |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
azanium;sodium;6-acetamido-4-hydroxy-3-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N3O8PS.H3N.Na/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);1H3;/q;;+1/p-1 |
Clé InChI |
ZVIVARYJWZUNAY-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)[O-])O.[NH4+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


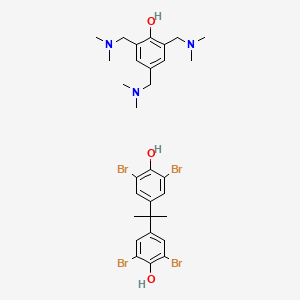

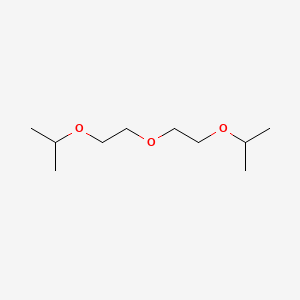
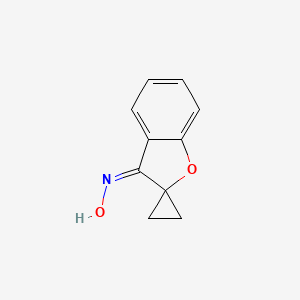
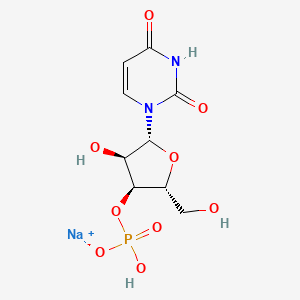
![1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide](/img/structure/B12698724.png)
